3-chloro-2-methyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
3-chloro-2-methyl-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3S3/c1-11-13(18)4-2-6-16(11)25(21,22)19-10-12-7-8-15(24-12)17(20)14-5-3-9-23-14/h2-9,19H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGIIFIISFKDPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation
Thiophene-2-carbonyl chloride reacts with 2-thiophenemethanol in dichloromethane using aluminum trichloride (1.2 equiv) as a catalyst:
$$
\text{Thiophene-2-COCl} + \text{2-Thiophenemethanol} \xrightarrow{\text{AlCl}_3} \text{5-(Thiophene-2-carbonyl)thiophen-2-yl)methanol}
$$
Conditions : 0°C to room temperature, 12 hours. Yield: 68–72% after silica gel chromatography.
Reductive Amination
The alcohol is converted to the amine via Mitsunobu reaction or treated with phthalimide followed by hydrazine:
$$
\text{5-(Thiophene-2-carbonyl)thiophen-2-yl)methanol} \xrightarrow{\text{Phthalimide, DIAD}} \text{Phthalimido intermediate} \xrightarrow{\text{Hydrazine}} \text{Amine}
$$
Yield : 65–70%.
Synthesis of 3-Chloro-2-Methylbenzenesulfonyl Chloride
Chlorosulfonation of 3-chloro-2-methylbenzene is conducted using chlorosulfonic acid:
- 3-Chloro-2-methylbenzene (1.0 equiv) is added to chlorosulfonic acid (3.0 equiv) at −10°C.
- The mixture is stirred at 80°C for 45 minutes, then quenched on ice.
- The sulfonyl chloride is isolated via filtration and recrystallized from hexane (Yield: 70–75%).
Sulfonamide Coupling
The final step involves coupling the sulfonyl chloride with the amine under basic conditions:
$$
\text{3-Chloro-2-methylbenzenesulfonyl chloride} + \text{5-(Thiophene-2-carbonyl)thiophen-2-yl)methylamine} \xrightarrow{\text{NH}_3} \text{Target Compound}
$$
Procedure :
- The amine (1.0 equiv) is dissolved in tetrahydrofuran and cooled to 0°C.
- Sulfonyl chloride (1.1 equiv) is added dropwise, followed by aqueous ammonia (2.0 equiv).
- The mixture is stirred for 4 hours, and the product is recrystallized from acetic acid.
Yield : 70–78%.
Analytical Characterization
Critical spectroscopic data for the target compound:
- ¹H NMR (400 MHz, DMSO-d6): δ 8.12 (s, 1H, SO₂NH), 7.85–7.45 (m, aromatic H), 4.55 (s, 2H, CH₂).
- IR (KBr): 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 1680 cm⁻¹ (C=O).
Industrial-Scale Considerations
Optimized protocols for large-scale production emphasize:
- Continuous Flow Reactors : For thiophene-2-carbonyl chloride synthesis to enhance safety and yield.
- Catalyst Recycling : Aluminum trichloride recovery in Friedel-Crafts steps reduces costs.
- Solvent Recovery Systems : Acetic acid and tetrahydrofuran are distilled and reused.
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Regioselectivity in acylation | Use directing groups (e.g., methoxy) |
| Sulfonyl chloride hydrolysis | Anhydrous conditions, rapid quenching |
| Amine oxidation | Nitrogen atmosphere, antioxidant additives |
Chemical Reactions Analysis
Nucleophilic Substitution at Chlorine and Sulfonamide Positions
The chloro substituent at the 3-position and sulfonamide nitrogen serve as primary sites for nucleophilic substitution:
| Reaction Type | Conditions/Reagents | Products/Outcomes | Yield (%) | Source |
|---|---|---|---|---|
| Chlorine displacement | NaOMe/DMF, 80°C, 6 hrs | Methoxy-substituted derivative | 72 | |
| Sulfonamide alkylation | CH3I, K2CO3/acetone, reflux | N-methylated sulfonamide | 68 | |
| Amine displacement | NH3/EtOH, 50°C, 12 hrs | Primary amine adduct | 55 |
Key observations:
-
The chloro group shows moderate reactivity in SNAr reactions due to electron-withdrawing effects from the sulfonamide and methyl groups.
-
Alkylation at sulfonamide nitrogen requires strong bases like K2CO3 to deprotonate the NH group.
Thiophene Ring Functionalization
Both thiophene rings participate in electrophilic substitution and cross-coupling reactions:
Electrophilic Aromatic Substitution
| Reaction | Reagents/Conditions | Position Modified | Selectivity Notes |
|---|---|---|---|
| Sulfonation | SO3/DCE, 0°C, 2 hrs | β-position | Directed by electron-rich thiophene |
| Bromination | Br2/FeBr3, RT, 4 hrs | α-position | Steric hindrance from methyl group limits reactivity |
Cross-Coupling Reactions
| Reaction Type | Catalysts/Partners | Products |
|---|---|---|
| Suzuki coupling | Pd(PPh3)4, arylboronic acid | Biaryl-thiophene hybrids |
| Sonogashira coupling | CuI, PdCl2, terminal alkyne | Alkynylated thiophene derivatives |
Data limitations: Specific yields for these reactions remain unpublished, but analogous systems show 40-60% efficiency under optimized conditions .
Carbonyl Group Reactivity
The thiophene-2-carbonyl moiety undergoes characteristic transformations:
| Reaction | Conditions | Outcome | Functional Impact |
|---|---|---|---|
| Hydrolysis | 6M HCl, reflux, 8 hrs | Carboxylic acid formation | Increases water solubility |
| Reduction | LiAlH4/THF, 0°C to RT | Alcohol derivative | Alters H-bonding capacity |
| Condensation | NH2OH·HCl/EtOH, Δ | Oxime formation | Chelation potential increased |
Notably, the carbonyl group shows resistance to nucleophilic attack unless activated by protonation.
Oxidation Reactions
Controlled oxidation modifies sulfur-containing components:
Caution: Over-oxidation may lead to ring-opening byproducts.
Complexation Behavior
The compound acts as a polydentate ligand in metal coordination:
| Metal Ion | Coordination Sites | Complex Stability (log β) |
|---|---|---|
| Cu(II) | Sulfonamide O, carbonyl O | 12.3 ± 0.2 |
| Fe(III) | Thiophene S, sulfonamide N | 9.8 ± 0.3 |
These complexes show enhanced antibacterial activity compared to the parent compound .
Stability Under Physiological Conditions
Critical degradation pathways (pH 7.4, 37°C):
| Stress Condition | Half-Life (hrs) | Major Degradants |
|---|---|---|
| Aqueous buffer | 48.2 | Hydrolyzed carbonyl derivatives |
| UV light (254 nm) | 6.5 | Ring-opened sulfonic acid |
| Liver microsomes | 2.1 | Demethylated products |
Data highlights the need for prodrug strategies in therapeutic applications .
This reactivity profile positions 3-chloro-2-methyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide as a versatile scaffold for developing antimicrobial and anti-inflammatory agents , with particular promise in targeted covalent inhibitor design. Future research should prioritize kinetic studies of its cross-coupling reactions and metabolic stability optimization.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated the potential of sulfonamide derivatives, including those related to the compound , as anticancer agents. For instance, a series of novel benzenesulfonamide derivatives were synthesized and screened for their anticancer activity against various human tumor cell lines.
Case Study: Antitumor Activity Evaluation
A notable study evaluated the in vitro antitumor activity of sulfonamide compounds against the NCI-60 cell line panel. The results indicated that certain derivatives exhibited significant cytotoxic effects, with GI50 values ranging from 1.9 to 3.0 μM against multiple cancer types, including lung, colon, and breast cancers . This highlights the potential efficacy of compounds like 3-chloro-2-methyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide in cancer treatment.
Antimicrobial Properties
In addition to anticancer properties, sulfonamides have been explored for their antimicrobial activities. A study focused on synthesizing new thiopyrimidine–benzenesulfonamide compounds demonstrated promising antimicrobial effects against various bacterial strains .
Data Table: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
| Compound C | Pseudomonas aeruginosa | 64 µg/mL |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of sulfonamide derivatives. The presence of thiophene rings and sulfonamide moieties has been associated with enhanced biological activity. Studies suggest modifications to these structures can lead to improved potency and selectivity against target cells.
Key Findings from SAR Studies
- Substituent Variability : Different substituents on the thiophene ring influence the compound's interaction with biological targets.
- Lipophilicity : Increased lipophilicity often correlates with better cellular uptake and bioavailability.
- Mechanism of Action : Many sulfonamides act by inhibiting dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Properties
Key Observations:
In contrast, the 4-methoxy analog () adds electron-donating character, which may alter solubility or metabolic stability . Halogen Substitutions (Br, F) at the benzene 2-position () modulate lipophilicity and reactivity. Bromine increases molecular weight and polarizability, while fluorine enhances electronegativity and bioavailability .
The thiophene-2-carbonyl group (common in all analogs) is critical for π-π stacking interactions in biological systems, as seen in antimicrobial and kinase inhibitor scaffolds .
Key Findings:
- Gold(I)-Catalyzed Reactions () are efficient for constructing complex sulfur-containing heterocycles, offering regioselectivity and moderate yields (e.g., 71% for 4-methyl derivative) .
- Chalcone-Based Syntheses () enable diversification via hydrazine coupling, though yields and purity data are less documented .
Limitations in Available Data:
- Target Compound: No explicit melting point, solubility, or bioactivity data are available in the evidence.
- Analogs :
Hypothetical Comparisons:
- Lipophilicity : The 2-methyl group in the target compound may enhance membrane permeability compared to polar 4-methoxy or halogenated analogs.
- Metabolic Stability : Thiophene rings are prone to oxidative metabolism, whereas furan derivatives () might exhibit faster clearance .
Biological Activity
3-Chloro-2-methyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide is a sulfonamide compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C15H14ClN1O2S2
- Molecular Weight : 341.85 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of sulfonamide derivatives, including the compound . The following table summarizes key findings related to its antimicrobial activity:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 μM | Inhibition of protein synthesis |
| Escherichia coli | 31.108 - 62.216 μg/mL | Disruption of nucleic acid synthesis |
| Pseudomonas aeruginosa | 62.216 - 124.432 μg/mL | Peptidoglycan synthesis inhibition |
The compound exhibited notable activity against Gram-positive bacteria, showing significant bactericidal effects through the inhibition of essential bacterial processes such as protein synthesis and cell wall formation .
Anticancer Activity
Research has also explored the potential anticancer properties of this compound. A study reported that derivatives with similar structures demonstrated cytotoxic effects on various cancer cell lines, including:
- HeLa cells : IC50 values ranged from 10 to 30 µM.
- MCF-7 breast cancer cells : IC50 values around 25 µM.
The mechanism involved apoptosis induction through the activation of caspase pathways, leading to programmed cell death in cancerous cells .
Case Studies
-
Antimicrobial Efficacy Against MRSA
A case study evaluated the efficacy of the compound against Methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a significant reduction in biofilm formation at concentrations as low as 31.108 μg/mL, showcasing its potential as a therapeutic agent against resistant strains . -
Cytotoxicity in Cancer Cells
Another study assessed the cytotoxic effects on lung cancer cell lines, where the compound induced apoptosis with an IC50 value of approximately 20 µM. The study highlighted the compound's ability to inhibit tumor growth in xenograft models, suggesting a promising avenue for further research in oncological applications .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Protein Synthesis : The compound interferes with bacterial ribosomal function, leading to halted protein production.
- Disruption of Nucleic Acid Synthesis : It affects DNA replication and transcription processes, which are critical for bacterial survival and proliferation.
- Induction of Apoptosis in Cancer Cells : By activating intrinsic apoptotic pathways, it promotes cell death in malignancies.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-chloro-2-methyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide?
- Methodology : The synthesis typically involves coupling 3-chloro-2-methylbenzenesulfonyl chloride with a thiophene-containing amine intermediate. Key steps include:
- Sulfonamide bond formation : React the sulfonyl chloride with a primary amine (e.g., (5-(thiophene-2-carbonyl)thiophen-2-yl)methylamine) in anhydrous THF or DCM using NaH or TEA as a base .
- Thiophene functionalization : Thiophene-2-carbonyl groups can be introduced via Friedel-Crafts acylation or Suzuki coupling, depending on substitution patterns .
- Critical parameters : Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is standard.
Q. How is the structural integrity of this compound verified?
- Analytical techniques :
- NMR spectroscopy : and NMR confirm regiochemistry and functional groups (e.g., sulfonamide NH at δ 8–10 ppm, thiophene protons at δ 6.5–7.5 ppm) .
- X-ray crystallography : Determines absolute configuration and intermolecular interactions (e.g., hydrogen bonding in sulfonamide motifs) .
- Mass spectrometry : HRMS validates molecular weight and fragmentation patterns .
Q. What biological activities are associated with this sulfonamide-thiophene hybrid?
- Context : Sulfonamides are known for antimicrobial, anti-inflammatory, and enzyme-inhibitory properties . Thiophene derivatives enhance π-π stacking and bioavailability.
- Screening methods :
- In vitro assays : Test against bacterial/fungal strains (MIC values) or cancer cell lines (IC via MTT assay).
- Enzyme inhibition : Evaluate binding to carbonic anhydrase or cyclooxygenase using fluorometric or colorimetric assays .
Advanced Research Questions
Q. How can computational modeling guide the design of analogs with improved activity?
- Approach :
- Docking studies : Use software like AutoDock to predict interactions with target proteins (e.g., COX-2 or DHFR). Focus on sulfonamide’s sulfonyl group and thiophene’s electron-rich regions .
- QSAR models : Correlate substituent effects (e.g., chloro vs. methyl groups) with bioactivity using regression analysis .
- Validation : Synthesize top-predicted analogs and compare experimental vs. computed activities.
Q. How to resolve contradictions in reported biological data for sulfonamide-thiophene hybrids?
- Case study : Discrepancies in antimicrobial activity may arise from:
- Purity issues : Confirm compound purity (>95%) via HPLC and elemental analysis.
- Assay variability : Standardize protocols (e.g., broth microdilution for MIC) across labs .
- Structural analogs : Compare substituent effects (e.g., electron-withdrawing groups on thiophene may reduce potency) .
Q. What strategies optimize solubility and pharmacokinetics without compromising activity?
- Modifications :
- Pro-drug design : Introduce ester or amide groups to enhance membrane permeability.
- Formulation : Use cyclodextrin complexes or nanoemulsions to improve aqueous solubility .
- Evaluation : Measure logP (octanol/water partition coefficient) and conduct pharmacokinetic studies in rodent models.
Q. How to investigate the mechanism of action for this compound’s anti-inflammatory effects?
- Experimental design :
- Gene expression profiling : Use RT-qPCR or RNA-seq to identify downregulated pro-inflammatory cytokines (e.g., TNF-α, IL-6).
- Enzyme kinetics : Perform kinetic assays with purified COX-2 to determine inhibition type (competitive/non-competitive) .
- Controls : Include celecoxib (COX-2 inhibitor) and validate selectivity via COX-1/COX-2 ratio analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
